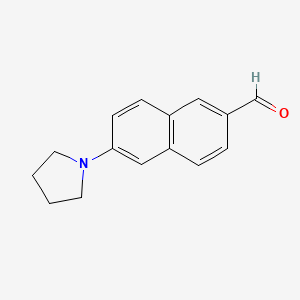
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde is a chemical compound that features a naphthalene ring substituted with a pyrrolidine ring and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde typically involves the reaction of naphthalene-2-carbaldehyde with pyrrolidine under specific conditions. One common method includes:
Starting Materials: Naphthalene-2-carbaldehyde and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often used.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(Pyrrolidin-1-yl)naphthalene-2-carboxylic acid.
Reduction: 6-(Pyrrolidin-1-yl)naphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
科学研究应用
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and specificity due to its structural properties, while the naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins.
相似化合物的比较
Similar Compounds
6-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a naphthalene ring.
6-(Pyrrolidin-1-yl)nicotinaldehyde: Contains a nicotinaldehyde moiety, differing in the position of the aldehyde group.
Uniqueness
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde is unique due to the combination of the naphthalene ring and pyrrolidine ring, which imparts distinct chemical and physical properties
属性
CAS 编号 |
922528-43-6 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC 名称 |
6-pyrrolidin-1-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H15NO/c17-11-12-3-4-14-10-15(6-5-13(14)9-12)16-7-1-2-8-16/h3-6,9-11H,1-2,7-8H2 |
InChI 键 |
AOASRLWDVBQMPP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)


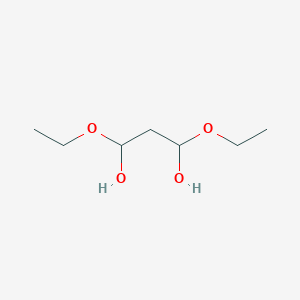
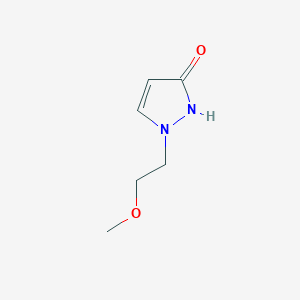
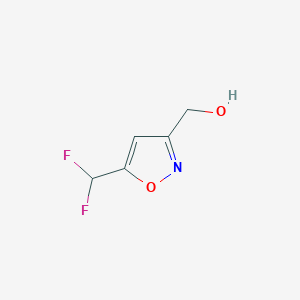
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)

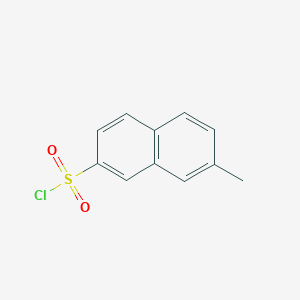
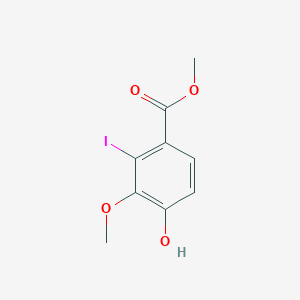
![3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
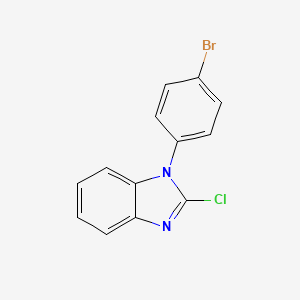
![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13922174.png)
